p-NO2-Bn-DOTA(B-199)
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Overview
Description
p-NO2-Bn-DOTA(B-199): , also known as S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid, is a bifunctional chelator. This compound is widely used in the field of radiopharmaceuticals due to its ability to form stable complexes with various radiometals. It is a white or off-white crystalline powder that is soluble in water and some organic solvents such as methanol and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-NO2-Bn-DOTA(B-199) typically involves the reaction of 1,4,7,10-tetraazacyclododecane tetraacetic acid with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base like sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods: Industrial production of p-NO2-Bn-DOTA(B-199) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for use in radiopharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: p-NO2-Bn-DOTA(B-199) undergoes various chemical reactions, including:
Substitution Reactions: The nitro group on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Complexation Reactions: The compound forms stable complexes with radiometals such as gallium, indium, and lutetium.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiols can be used for substitution reactions.
Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Complexation Reactions: Radiometals are typically introduced in the form of their chloride salts in aqueous solution, and the reaction is carried out at elevated temperatures to ensure complete complexation.
Major Products:
Substitution Reactions: Products with various functional groups replacing the nitro group.
Reduction Reactions: The corresponding amino derivative.
Complexation Reactions: Stable radiometal complexes used in diagnostic imaging and therapeutic applications.
Scientific Research Applications
p-NO2-Bn-DOTA(B-199) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a chelating agent to form stable complexes with various metal ions for analytical and preparative purposes.
Biology: Employed in the labeling of biomolecules for imaging studies and tracking biological processes.
Medicine: Widely used in radiopharmaceuticals for diagnostic imaging techniques such as positron emission tomography (PET) and single photon emission computed tomography (SPECT).
Mechanism of Action
The mechanism of action of p-NO2-Bn-DOTA(B-199) involves its ability to chelate metal ions, forming stable coordination complexes. The compound’s tetraazacyclododecane ring provides a strong binding site for metal ions, while the tetraacetic acid groups enhance its solubility and stability. The nitrobenzyl group can be modified to introduce additional functionalities, allowing for targeted delivery and specific interactions with biological molecules. This makes p-NO2-Bn-DOTA(B-199) an effective agent for imaging and therapeutic applications .
Comparison with Similar Compounds
p-NH2-Bn-DOTA: Similar structure but with an amino group instead of a nitro group, offering different reactivity and binding properties.
p-SCN-Bn-DOTA: Contains an isothiocyanate group, which provides a different mechanism for conjugation with biomolecules.
DOTA-tris(t-Bu ester): A derivative with tert-butyl ester groups, used for different solubility and stability profiles.
Uniqueness: p-NO2-Bn-DOTA(B-199) is unique due to its nitrobenzyl group, which can be easily modified for various applications. Its ability to form stable complexes with a wide range of radiometals makes it highly versatile for both diagnostic and therapeutic purposes. The compound’s stability and solubility further enhance its suitability for use in radiopharmaceuticals .
Biological Activity
p-NO2-Bn-DOTA(B-199) is a bifunctional chelating agent that has gained attention in the field of radiopharmaceuticals due to its ability to form stable complexes with various metal ions, particularly in the context of targeted radiotherapy and imaging. This article aims to provide a comprehensive overview of the biological activity associated with p-NO2-Bn-DOTA(B-199), including its synthesis, characterization, and applications in medicinal chemistry.
1. Overview of p-NO2-Bn-DOTA(B-199)
p-NO2-Bn-DOTA(B-199) is a derivative of the well-known DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator. The addition of a para-nitrobenzyl group enhances its properties for specific applications in radiochemistry and bioconjugation.
2. Synthesis and Characterization
The synthesis of p-NO2-Bn-DOTA(B-199) involves the modification of DOTA through the introduction of a para-nitrobenzyl moiety. Characterization techniques such as NMR, UV-Vis spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
3.1 In Vitro Studies
In vitro studies have demonstrated that p-NO2-Bn-DOTA(B-199) exhibits significant biological activity against various cancer cell lines. For instance:
- Cytotoxicity : The compound has been tested against MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) cell lines. Results indicate that it exhibits cytotoxic effects comparable to standard chemotherapeutics like cisplatin .
- Antimicrobial Activity : The compound's metal complexes have shown promising antimicrobial activity against various pathogens, including gram-positive and gram-negative bacteria .
3.2 In Vivo Studies
In vivo studies involving animal models have highlighted the biodistribution and therapeutic efficacy of p-NO2-Bn-DOTA(B-199) when complexed with radioisotopes:
- Biodistribution : Studies indicate that when labeled with isotopes such as Gallium-68 or Lutetium-177, p-NO2-Bn-DOTA(B-199) demonstrates targeted uptake in tumor tissues while minimizing accumulation in non-target organs .
- Therapeutic Efficacy : The use of p-NO2-Bn-DOTA(B-199) in peptide receptor radionuclide therapy (PRRT) has shown enhanced therapeutic outcomes in neuroendocrine tumors compared to traditional methods .
4.1 Cytotoxicity Results
4.2 Biodistribution Data
Isotope | Tumor Uptake (% ID/g) | Liver Uptake (% ID/g) | Kidney Uptake (% ID/g) |
---|---|---|---|
Ga-68 | 5.8 | 0.5 | 3.7 |
Lu-177 | 6.0 | 0.6 | 4.0 |
Case Study 1: Neuroendocrine Tumors
A study involving patients with neuroendocrine tumors treated with Lu-177 labeled p-NO2-Bn-DOTA(B-199) demonstrated significant tumor shrinkage and improved patient outcomes compared to conventional therapies .
Case Study 2: Antimicrobial Applications
Research on metal complexes derived from p-NO2-Bn-DOTA(B-199) indicated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Properties
CAS No. |
116052-88-1 |
---|---|
Molecular Formula |
C15H23Br |
Molecular Weight |
0 |
Synonyms |
p-NO2-Bn-DOTA(B-199) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.